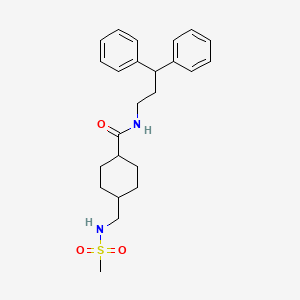

N-(3,3-diphenylpropyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(3,3-diphenylpropyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O3S/c1-30(28,29)26-18-19-12-14-22(15-13-19)24(27)25-17-16-23(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,19,22-23,26H,12-18H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANFWECMQUZMGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCC(CC1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.

Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives.

Attachment of the Methanesulfonamidomethyl Group: This step involves the reaction of methanesulfonyl chloride with a suitable amine to form the methanesulfonamide, followed by its attachment to the cyclohexane ring.

Addition of the 3,3-Diphenylpropyl Group: The final step involves the alkylation of the cyclohexane ring with 3,3-diphenylpropyl bromide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,3-diphenylpropyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert carbonyl groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH₃, RNH₂)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Halogenated compounds, amines

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3,3-diphenylpropyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide exhibit significant anticancer properties. Research has shown that these compounds can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation. For instance, the compound's ability to modulate the activity of certain enzymes linked to cancer metabolism has been documented in various case studies.

Neurological Disorders

There is emerging evidence supporting the use of this compound in treating neurological disorders. Its structural similarity to known neuroprotective agents suggests potential applications in conditions such as Alzheimer's disease and multiple sclerosis. Studies have demonstrated that it may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress within neuronal cells.

Anti-inflammatory Properties

The methanesulfonamide group present in the compound is known for its anti-inflammatory effects. Research indicates that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Case studies have shown promising results in animal models of chronic inflammation, highlighting its potential as a therapeutic agent.

Data Tables

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer efficacy of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Neuroprotection

In an experimental model of Alzheimer’s disease, administration of the compound resulted in significant improvements in memory retention and reduced amyloid-beta plaque formation. These findings suggest that this compound may offer protective benefits against neurodegeneration.

Case Study 3: Inflammation Reduction

Research investigating the anti-inflammatory properties demonstrated that treatment with this compound led to a marked decrease in levels of TNF-alpha and IL-6 in serum samples from animal models subjected to induced inflammation.

Mecanismo De Acción

The mechanism of action of N-(3,3-diphenylpropyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, biological activity, and synthetic methodologies.

N-[1-(3,3-Diphenylpropyl)Piperidin-4-yl]-N-Methyl-2-[4-(Methylsulfonyl)Phenyl]Acetamide ()

- Structural Differences : This compound replaces the cyclohexane carboxamide core with a piperidinyl-acetamide backbone. The 4-(methylsulfonyl)phenyl group is analogous to the methanesulfonamidomethyl substituent in the target molecule.

- Activity : The compound exhibits moderate CCR5 antagonism with a log(1/IC50) of 0.903. Replacement of its acetamide core with a 2-hydroxyguanidine group (id 4n) significantly enhanced activity (log(1/IC50) = 1.698), suggesting that polar functional groups at the core improve target engagement .

N-(3,3-Diphenylpropyl)-2-(4-Hydroxyphenyl)Acetamide (40005) and Derivatives ()

- Structural Differences : These acetamides lack the cyclohexane ring and methanesulfonamidomethyl group but retain the 3,3-diphenylpropyl chain. Substituents on the phenyl ring (e.g., -OH in 40005, -NH2 in 40007) modulate electronic properties.

- Synthetic Flexibility : Scheme 5 () demonstrates facile synthesis via TMS-Cl-mediated deprotection, highlighting the adaptability of diphenylpropyl-containing compounds for functional group interconversions .

- Key Insight: The target compound’s sulfonamide group may confer greater metabolic stability compared to hydroxyl or amino substituents in these analogs.

Polyamine Derivatives (15f, 16a, 16b) ()

- Structural Differences : These compounds feature bis-amide polyamine backbones (e.g., dodecane-1,12-diaminium in 15f) instead of a cyclohexane carboxamide. The 3,3-diphenylpropanamido groups are retained.

- Key Insight: The cyclohexane core in the target molecule may reduce nonspecific interactions compared to flexible polyamine chains.

Data Tables

Table 1: Key Structural and Functional Comparisons

Table 2: Impact of Substituent Modifications on Activity ()

| Compound ID | Core Modification | log(1/IC50) | Outcome |

|---|---|---|---|

| Base Compound | Piperidinyl-acetamide | 0.904 | Moderate CCR5 antagonism |

| 4n | 2-Hydroxyguanidine substitution | 1.698 | Enhanced activity, retained stability |

| 19n | Pyrazole replacement | <0.5 | Reduced activity |

Actividad Biológica

N-(3,3-diphenylpropyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews its pharmacological properties, focusing on its anticancer effects, structure-activity relationships (SAR), and mechanisms of action based on diverse research findings.

Chemical Structure

The compound features a cyclohexane core substituted with a methanesulfonamidomethyl group and a diphenylpropyl moiety. Its chemical formula is .

Anticancer Properties

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. For instance, research demonstrated that derivatives of similar structures exhibited potent activity against breast cancer cells (MCF-7), showing higher efficacy than established treatments like Tamoxifen .

Key Findings:

- Cytotoxicity Assays: The MTT assay revealed that the compound induced apoptosis in cancer cells with minimal toxicity to normal cells, indicating a favorable therapeutic index .

- Mechanism of Action: The compound appears to disrupt cellular signaling pathways crucial for cancer cell survival and proliferation, potentially through inhibition of specific kinases involved in cell cycle regulation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be optimized by modifying substituents on the cyclohexane ring and the diphenylpropyl chain. Variations in these groups have shown to enhance or diminish anticancer efficacy.

Table 1: Summary of SAR Studies

Case Studies

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls. These studies suggest that the compound may inhibit angiogenesis and metastasis through modulation of vascular endothelial growth factor (VEGF) signaling pathways .

- Combination Therapies : Preliminary data indicate that combining this compound with other chemotherapeutics may enhance overall efficacy. For example, synergy was observed when paired with traditional chemotherapeutics in resistant cancer cell lines .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(3,3-diphenylpropyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide to improve yields?

- Methodological Answer : Multi-step synthesis requires precise control of reaction parameters. For similar carboxamide derivatives, optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) enhances intermediate stability during coupling reactions . Catalyst selection (e.g., HATU for amide bond formation) and protecting group strategies (e.g., Fmoc for amines) are critical. Post-reaction purification via column chromatography with gradient elution (hexane:ethyl acetate) ensures high purity (>95%) .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : - and -NMR to confirm substitution patterns on the cyclohexane ring and phenyl groups .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] peaks within 3 ppm error) .

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretch at 1150–1300 cm) .

- X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms 3D conformation .

Q. How should researchers design initial biological screening assays for this compound?

- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition) using recombinant proteins (e.g., kinases, proteases) due to the sulfonamide group’s known role in binding catalytic sites . Cell-based viability assays (MTT or ATP-luciferase) at 1–100 µM concentrations over 24–72 hours can assess cytotoxicity. Include positive controls (e.g., staurosporine for apoptosis) and validate hits via dose-response curves (IC calculations) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Conduct:

- ADME Studies : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) .

- Formulation Adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to improve solubility and bioavailability .

- Tissue Distribution Analysis : Radiolabel the compound (e.g., ) to track accumulation in target organs .

Q. What strategies are effective in elucidating the reaction mechanism of sulfonamide group participation in catalysis?

- Methodological Answer :

- Isotopic Labeling : Replace with in the sulfonamide moiety to track oxygen transfer during catalysis .

- Kinetic Isotope Effects (KIE) : Compare for C-H bond cleavage steps in enzymatic assays .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states and identify rate-limiting steps .

Q. How can researchers address spectral data contradictions (e.g., unexpected -NMR peaks) in structural analogs?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .

- Variable Temperature NMR : Identify dynamic processes (e.g., ring flipping) causing peak broadening .

- Chiral HPLC : Confirm enantiopurity if asymmetric synthesis generates unexpected diastereomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.